molecular formula Br2NP B12642092 Bromophosphonitrile CAS No. 34008-27-0

Bromophosphonitrile

Cat. No.: B12642092
CAS No.: 34008-27-0
M. Wt: 204.79 g/mol
InChI Key: CUBUDSGNDIZILB-UHFFFAOYSA-N
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Description

Bromophosphonitrile is a cyclic inorganic compound known for its unique structural properties and reactivity. It is a member of the phosphonitrile family, which consists of compounds containing phosphorus-nitrogen bonds. This compound is particularly notable for its hexameric form, which features a twelve-membered ring structure composed of alternating phosphorus and nitrogen atoms, each bonded to bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophosphonitrile can be synthesized through the reaction of phosphorus pentabromide with ammonium bromide in solvents such as 1,1,2,2-tetrachloroethane or 1,2-dibromoethane . The reaction typically involves heating the mixture to facilitate the formation of the desired product. the use of 1,1,2,2-tetrachloroethane can lead to contamination with chlorine-containing compounds, whereas 1,2-dibromoethane provides a purer product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: Bromophosphonitrile undergoes various chemical reactions, including substitution and addition reactions. It can react with nucleophiles, leading to the substitution of bromine atoms with other functional groups. Additionally, it can participate in cycloaddition reactions due to the presence of multiple reactive sites on the phosphorus-nitrogen ring.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield phosphonitrile derivatives with amine substituents, while reactions with alcohols can produce phosphonitrile esters.

Mechanism of Action

Bromophosphonitrile can be compared with other phosphonitrile compounds, such as hexachlorophosphonitrile and hexafluorophosphonitrile. While these compounds share a similar phosphorus-nitrogen ring structure, they differ in their substituents, which significantly impact their chemical reactivity and applications. For instance, hexachlorophosphonitrile is more commonly used in the synthesis of high-temperature polymers, whereas this compound is favored for its flame-retardant properties .

Comparison with Similar Compounds

  • Hexachlorophosphonitrile
  • Hexafluorophosphonitrile
  • Phosphonitrile chloride trimer
  • Phosphonitrile chloride tetramer

Properties

CAS No.

34008-27-0

Molecular Formula

Br2NP

Molecular Weight

204.79 g/mol

IUPAC Name

azanylidyne(dibromo)-λ5-phosphane

InChI

InChI=1S/Br2NP/c1-4(2)3

InChI Key

CUBUDSGNDIZILB-UHFFFAOYSA-N

Canonical SMILES

N#P(Br)Br

Origin of Product

United States

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